3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid is a complex organic compound with the molecular formula C20H19NO6 and a molecular weight of 369.37 g/mol. This compound is characterized by the presence of a fluorenylmethoxycarbonyl group, which is commonly used as a protecting group in peptide synthesis. The structure features a pentanedioic acid backbone, which contributes to its potential biological activity and utility in various
These reactions highlight its versatility as a building block in organic synthesis.
The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid typically involves:
These methods emphasize the importance of protecting groups in organic synthesis .
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid has several potential applications:
Research into interaction studies involving 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid focuses on its role in protein interactions and enzymatic processes. Understanding how this compound interacts with biological macromolecules can provide insights into its potential therapeutic effects and mechanisms of action.
Several compounds share structural similarities with 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid. These include:
Compound Name | CAS Number | Key Features |
---|---|---|
(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(m-tolyl)propanoic acid | 352351-64-5 | Contains an additional aromatic ring |
(S)-2,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid | 201046-59-5 | Features two fluorenylmethoxycarbonyl groups |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoic acid | 144701-24-6 | Hydroxylated derivative |
These compounds illustrate the diversity within this chemical class while highlighting the unique structural features of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid that may contribute to its distinct properties and applications .